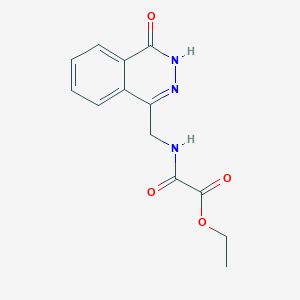

Ethyl 2-oxo-2-(((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)amino)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-oxo-2-(((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)amino)acetate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a phthalazinone moiety linked to an ethyl ester group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Wirkmechanismus

Target of Action

The primary target of ethyl 2-oxo-2-[(4-oxo-3H-phthalazin-1-yl)methylamino]acetate is the enzyme poly (ADP-ribose) polymerase . This enzyme plays a crucial role in the repair of DNA damage in cells, and its inhibition can lead to cell death, particularly in cancer cells that have defective DNA repair mechanisms .

Mode of Action

Ethyl 2-oxo-2-[(4-oxo-3H-phthalazin-1-yl)methylamino]acetate: interacts with its target by binding to the active site of the poly (ADP-ribose) polymerase enzyme . This binding inhibits the enzyme’s activity, preventing it from repairing DNA damage .

Biochemical Pathways

The inhibition of poly (ADP-ribose) polymerase by ethyl 2-oxo-2-[(4-oxo-3H-phthalazin-1-yl)methylamino]acetate affects the DNA repair pathway . This is particularly effective in cancer cells, which often have defective DNA repair mechanisms .

Result of Action

The result of the action of ethyl 2-oxo-2-[(4-oxo-3H-phthalazin-1-yl)methylamino]acetate is the induction of cell death in cells with accumulated DNA damage . This is particularly effective in cancer cells, which often have defective DNA repair mechanisms and are thus more susceptible to the effects of DNA damage .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-2-(((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)amino)acetate typically involves the reaction of 4-oxo-3,4-dihydrophthalazine-1-carbaldehyde with ethyl glycinate hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-oxo-2-(((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)amino)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride can convert the keto group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Hydroxy derivatives.

Substitution: Various substituted esters and amides.

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Research has indicated that derivatives of phthalazinones, including ethyl 2-oxo-2-(((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)amino)acetate, exhibit antifungal properties. A study focused on the synthesis and bioevaluation of substituted phthalazinones demonstrated their effectiveness against various fungal strains, suggesting potential for development as antifungal agents .

Cancer Research

The compound has been investigated for its role in cancer therapy. It is part of a class of compounds known as Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade specific proteins involved in cancer progression. The incorporation of this compound into PROTACs has shown promise in enhancing the degradation of target proteins, thereby providing a novel approach to cancer treatment .

Neuroprotective Effects

Emerging studies suggest that phthalazinone derivatives may possess neuroprotective properties. The structural characteristics of this compound could contribute to its ability to protect neuronal cells from damage, making it a candidate for further investigation in neurodegenerative disease models.

Synthesis and Structural Studies

The synthesis of this compound involves several steps that typically include the formation of the phthalazine core followed by functionalization with an ethyl acetate moiety. Structural studies using techniques such as X-ray crystallography have elucidated the compound's geometry and bonding characteristics, confirming its potential reactivity and stability in biological systems .

Case Study 1: Antifungal Efficacy

A study published in Molecules evaluated various substituted phthalazinones for their antifungal activity against Candida species. Ethyl 2-oxo derivatives exhibited significant inhibition zones compared to control groups, highlighting their potential as therapeutic agents against fungal infections .

Case Study 2: PROTAC Development

In a recent publication in Journal of Medicinal Chemistry, researchers explored the metabolic stability of PROTACs containing ethyl 2-oxo derivatives. The findings indicated that these compounds maintained stability in human hepatocytes over extended periods, suggesting favorable pharmacokinetic profiles for further drug development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2,2-difluoroacetate

- 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

Uniqueness

Ethyl 2-oxo-2-(((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)amino)acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Biologische Aktivität

Ethyl 2-oxo-2-(((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)amino)acetate, a derivative of dihydrophthalazine, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound's molecular formula is C12H12N2O3, with a molecular weight of approximately 232.24 g/mol. The structure features an ester group and a carbonyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H12N2O3 |

| Molecular Weight | 232.24 g/mol |

| CAS Number | 25947-13-1 |

| IUPAC Name | This compound |

Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The dihydrophthalazine moiety is known for its role in modulating enzyme activities and influencing cell signaling pathways.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular processes, which may lead to anti-inflammatory and anti-cancer effects.

- Antimicrobial Properties : Studies have indicated that derivatives of dihydrophthalazine exhibit antimicrobial activity against various pathogens, suggesting potential use as antibiotics.

- Apoptosis Induction : this compound may induce apoptosis in cancer cells through the activation of intrinsic pathways.

Antimicrobial Activity

A study published in "MDPI" highlighted the efficacy of dihydrophthalazine derivatives against resistant bacterial strains. Ethyl 2-oxo derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL against Gram-positive and Gram-negative bacteria .

Antitumor Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it showed significant cytotoxicity against breast cancer cells with an IC50 value of approximately 15 µM .

Case Studies

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial properties against Staphylococcus aureus.

- Methodology : The compound was tested using standard broth microdilution methods.

- Results : The compound exhibited an MIC of 10 µg/mL, indicating strong antibacterial activity.

-

Case Study on Antitumor Effects :

- Objective : To assess the cytotoxic effects on MCF-7 breast cancer cells.

- Methodology : Cells were treated with varying concentrations of the compound for 48 hours.

- Results : A dose-dependent decrease in cell viability was observed, confirming its potential as an anticancer agent.

Eigenschaften

IUPAC Name |

ethyl 2-oxo-2-[(4-oxo-3H-phthalazin-1-yl)methylamino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4/c1-2-20-13(19)12(18)14-7-10-8-5-3-4-6-9(8)11(17)16-15-10/h3-6H,2,7H2,1H3,(H,14,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKEGOZXQDFOABM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NCC1=NNC(=O)C2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.